molecular formula C6H3ClF3NO B1487726 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 76041-71-9

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No. B1487726
CAS RN: 76041-71-9
M. Wt: 197.54 g/mol
InChI Key: VYXURPHQEVENDH-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3ClF3NO . It is also known as 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one . This compound is used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is represented by the SMILES notation FC(F)(F)C1=CNC(=O)C(Cl)=C1 .


Chemical Reactions Analysis

The chloride in 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine can be transformed into other intermediates, such as 4H-pyran-4-one, through various chemical reactions .


Physical And Chemical Properties Analysis

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine has a molecular weight of 197.54 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Pyrazolo[1,5‐a]Pyridines

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in the synthesis of pyrazolo[1,5‐a]pyridines. This process involves the use of azirines and is significant in the creation of heterocycles, which are crucial in various chemical reactions and have potential applications in pharmaceuticals (Greszler & Stevens, 2009).

Pesticide Synthesis

This chemical is widely used in the synthesis of pesticides. The review of the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, underscores the importance of such chemicals in the agricultural sector, particularly in pesticide development (Lu Xin-xin, 2006).

Fungicide Application

In the crystal structure of the fungicide fluazinam, 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine plays a critical role. The molecular arrangement in this compound indicates its potential application in the development of fungicides (Jeon et al., 2013).

Application in Pharmaceuticals and Agrochemicals

This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, particularly herbicides. The synthesis methods and applications of 2-chloro-5-trifluromethyl pyridine are detailed, highlighting its versatility in these industries (Li Zheng-xiong, 2004).

Structural and Spectroscopic Studies

Studies on derivatives of 5-chloro-2,3-dihydroxy pyridine, which share structural similarities with 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, have been conducted. These studies involve geometrical structure analysis and spectroscopic properties, contributing to the understanding of these compounds in various applications (Shoair et al., 2015).

Palladium-Catalyzed Alkoxycarbonylation

In chemical processes like palladium-catalyzed alkoxycarbonylation, this compound is a key reactant. Such reactions are important in the synthesis of various organic compounds, demonstrating the compound's role in advanced organic synthesis techniques (Crettaz et al., 2001).

Halogen Shuffling in Pyridines

The compound is involved in halogen shuffling in pyridines, a process significant in organic chemistry for creating derivatives with different halogen positions. This technique is crucial for developing new chemical entities in various fields (Mongin et al., 1998).

Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, and its interaction with DNA, provide insights into potential biomedical applications of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine (Evecen et al., 2017).

Industrial, Biological, and Medicinal Properties

Compounds like 5H-Chromeno[2,3-b]pyridines, which can be synthesized using related pyridines, have significant industrial, biological, and medicinal properties. This highlights the broad scope of applications for 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine (Ryzhkova et al., 2023).

Synthesis Reaction Principles

The synthesis reaction principles of related pyridines provide insight into the chemical behavior and reactivity of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, which is crucial for its effective application in various fields (Liu Guang-shen, 2014).

Nucleophilic Displacement Reactions

The study of nucleophilic displacement in chloro(trifluoromethyl)pyridines, including 2-chloro derivatives, is essential for understanding their reactivity in organic synthesis and potential applications in designing new molecules (Dunn, 1999).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridines, including 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, have been used in the development of organic compounds containing fluorine, which have led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPOOWWMZOPUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000628
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

CAS RN

79623-37-3, 76041-71-9
Record name 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EN Ondari, SG Omwenga, N Madanagopal - 2019 - researchsquare.com
Our previous findings showed that amines from Tridax procumbens (Family: Asteraceae) were responsible for the synthesis of silver nanoparticles. T. procumbens is a weed plant with …
Number of citations: 1 www.researchsquare.com

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